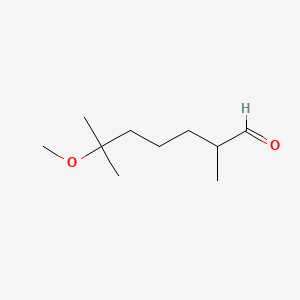

6-Methoxy-2,6-dimethylheptanal

Description

Contextualization within Branched Aldehyde Chemistry and Specialized Functional Molecules

6-Methoxy-2,6-dimethylheptanal is chemically classified as a branched-chain aldehyde. Aldehydes are a class of organic compounds characterized by a carbonyl group (a carbon double-bonded to an oxygen) where the carbonyl carbon is also bonded to at least one hydrogen atom. saskoer.ca The presence of methyl groups at positions 2 and 6 of the heptanal (B48729) backbone creates a branched structure, which is crucial for its unique fragrance profile. researchgate.net The study of branched aldehydes is a specific area within organic chemistry, as the branching can significantly influence the molecule's reactivity and physical properties compared to its linear counterparts. researchgate.nettandfonline.com Research in this area often focuses on stereoselective synthesis and the influence of branching on biological or sensory activity. acs.orgmdpi.com

This compound is also an example of a specialized functional molecule. Functional groups are specific arrangements of atoms within molecules that are responsible for their characteristic chemical reactions. siyavula.compressbooks.publumenlearning.com 6-Methoxy-2,6-dimethylheptanal possesses two key functional groups: the aldehyde group, which is highly reactive, and an ether (methoxy) group. pressbooks.pub The combination and specific placement of these groups define its identity as a specialized molecule, engineered for a particular function—in this case, as a fragrance ingredient. nih.govpaulaschoice.fr The academic interest in such molecules lies in understanding how structure dictates function, a fundamental concept in organic and medicinal chemistry. cuny.edud-nb.info

Evolution of Research Trajectories for 6-Methoxy-2,6-dimethylheptanal

Research concerning 6-Methoxy-2,6-dimethylheptanal has evolved from initial synthetic preparations to more refined, efficient, and environmentally conscious manufacturing processes.

Early Synthesis: Initial patented methods for producing 6-Methoxy-2,6-dimethylheptanal involved the oxidation of 7-methoxy-3,7-dimethyloctan-1,2-diol. perfumerflavorist.comgoogle.com This process utilized copper chromite as a catalyst. However, this traditional route was characterized by low yields, typically ranging from 11% to 29%, and raised environmental concerns due to the toxicity of the copper chromite catalyst. google.com Another described synthesis involves the ozonolysis of methoxycitronellene, followed by a reductive work-up. googleapis.com

Regulatory and Safety Evaluation: More recent academic and regulatory interest has centered on the safety and genotoxicity profile of 6-Methoxy-2,6-dimethylheptanal. As a commercially used ingredient, it has undergone evaluation by bodies such as the Flavor and Extract Manufacturers Association (FEMA), which has designated it as Generally Recognized as Safe (GRAS) for its intended use. femaflavor.orgperfumerflavorist.com The Joint FAO/WHO Expert Committee on Food Additives (JECFA) also evaluated the compound, concluding it posed "no safety concern" at current estimated dietary exposure levels. who.intfood-safety.com These evaluations often involve detailed toxicological studies, including in vitro reverse mutation assays, to assess genotoxic potential. who.int

Table 1: Physicochemical Properties of 6-Methoxy-2,6-dimethylheptanal

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₂₀O₂ |

| Molecular Weight | 172.26 g/mol |

| CAS Number | 62439-41-2 |

| Appearance | Colorless to pale yellow viscous liquid perfumerflavorist.comaacipl.comgoogleapis.com |

| Boiling Point | 219.5°C at 760 mmHg |

| Density | 0.871 g/cm³ |

| Flash Point | 87.78 °C aacipl.com |

| Refractive Index | 1.43200 to 1.43500 @ 20.00 °C aacipl.com |

Current Academic Significance and Research Gaps

The current academic significance of 6-Methoxy-2,6-dimethylheptanal is primarily in the fields of synthetic organic chemistry and toxicology. The drive to develop novel, efficient, and stereoselective catalytic methods for the synthesis of α-branched aldehydes remains an active area of research. acs.orgmdpi.com This includes the use of dual catalysis systems combining amine and transition metal catalysts to achieve high enantioselectivity. mdpi.comd-nb.info While much of this research is broad, the principles are directly applicable to improving the synthesis of specific molecules like 6-Methoxy-2,6-dimethylheptanal.

A notable research gap is the limited publicly available data on the compound's metabolic pathways and the biological mechanisms underlying its specific olfactory perception. While its interaction with olfactory receptors is the general mechanism of action for odor perception, the specific receptors and signaling pathways involved have not been extensively detailed in the available literature. Furthermore, while improved synthesis methods exist, research into even more atom-economical and sustainable routes, perhaps utilizing biocatalysis or novel catalytic systems, continues to be a pertinent goal for industrial and academic chemists. The decarboxylation of a β-keto acid intermediate is a key step in its synthesis, and further investigation into the kinetics and optimization of this reaction could present another avenue for research.

Table 2: Comparison of Synthesis Routes for 6-Methoxy-2,6-dimethylheptanal

| Synthesis Step | Traditional Method | Improved Method |

|---|---|---|

| Starting Material | 7-Methoxy-3,7-dimethyloctan-1,2-diol google.com | 6-Methyl-5-hepten-2-one (B42903) google.com |

| Key Reactions | Oxidation google.com | Methoxylation, Darzens reaction, Saponification, Decarboxylation googleapis.comgoogle.com |

| Catalyst/Reagent | Copper chromite google.com | Strong Brønsted acid (e.g., H₂SO₄), Sodium methoxide (B1231860) googleapis.comgoogle.com |

| Reported Yield | 11% - 29% google.com | > 40% google.com |

| Environmental Note | Uses toxic heavy metal catalyst googleapis.comgoogle.com | Avoids ecologically questionable reagents googleapis.com |

Structure

3D Structure

Properties

IUPAC Name |

6-methoxy-2,6-dimethylheptanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2/c1-9(8-11)6-5-7-10(2,3)12-4/h8-9H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMXBURPYNWBMJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C)(C)OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3052303 | |

| Record name | 6-Methoxy-2,6-dimethylheptanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3052303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Heptanal, 6-methoxy-2,6-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

62439-41-2 | |

| Record name | 6-Methoxy-2,6-dimethylheptanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62439-41-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+/-)-6-Methoxy-2,6-dimethylheptanal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062439412 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptanal, 6-methoxy-2,6-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-Methoxy-2,6-dimethylheptanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3052303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methoxy-2,6-dimethylheptan-1-al | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.750 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (±)-6-METHOXY-2,6-DIMETHYLHEPTANAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K4F39MF7SF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Green Chemistry Approaches for 6 Methoxy 2,6 Dimethylheptanal

Historical and Contemporary Synthetic Pathways

The synthesis of 6-Methoxy-2,6-dimethylheptanal can be achieved through various organic chemistry strategies, primarily involving multi-step pathways from ketones or diols and, more recently, through ozonolysis of specific alkenes.

A traditional method for preparing 6-Methoxy-2,6-dimethylheptanal involves the oxidation of a diol precursor. One classical route starts with the dehydrogenation of 7-Methoxy-3,7-dimethyloctan-1,2-diol. google.com This reaction was typically carried out in the presence of a copper chromite catalyst at elevated temperatures (150-200°C). google.comgoogle.com The resulting keto-alcohol is then cleaved to yield the final aldehyde product. google.com However, this process is often plagued by low yields, reported to be between 11% and 29%. google.com

The initial methoxylation step converts 6-methyl-5-hepten-2-one (B42903) to 6-methoxy-6-methylheptan-2-one (B8706808) using methanol (B129727) and a strong acid catalyst like sulfuric acid. google.com This is followed by a Darzens reaction with methyl chloroacetate (B1199739) and a base such as sodium methoxide (B1231860) to form a glycidic ester intermediate. google.comasau.ru Subsequent saponification and decarboxylation steps yield the final 6-Methoxy-2,6-dimethylheptanal product. google.com

Table 1: Improved Multi-step Synthesis of 6-Methoxy-2,6-dimethylheptanal

| Step | Reaction Description | Key Reagents | Conditions | Yield |

|---|---|---|---|---|

| i) Methoxylation | Conversion of 6-methyl-5-hepten-2-one to 6-methoxy-6-methylheptan-2-one | Methanol, Sulfuric Acid | 30–80 °C | ~63% |

| ia) Darzens Reaction | Reaction of the ketone product from step (i) with an α-haloester | Methyl chloroacetate, Sodium methoxide | -20 °C to ambient | Intermediate |

| ib) Saponification | Hydrolysis of the glycidic ester intermediate | Sulfuric acid, Sodium hydroxide | ~40 °C | ~72% (for saponified intermediate) |

This data is compiled from patent literature describing an improved synthesis process. google.com

A more direct and modern approach to synthesizing 6-Methoxy-2,6-dimethylheptanal involves the ozonolysis of an alkene. google.comgoogle.com This method utilizes citronellene as a readily available starting material. google.comgoogle.com The synthesis proceeds by bubbling ozone through a solution of citronellene in a suitable solvent, such as methanol or water, at low temperatures. google.com This cleaves the double bond in the citronellene molecule.

Following the initial ozonolysis, a reductive work-up is performed to obtain the desired aldehyde. google.com The choice of solvent and reductive agent affects the reaction conditions and final yield. For instance, when methanol is used as the solvent, the work-up can be achieved via catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst. google.com Alternatively, if the reaction is run in water, the ozonide intermediate can be reduced using an aqueous solution of sodium sulfite. google.com This ozonolysis pathway is notable for being a less complicated synthetic route compared to the multi-step processes, thereby offering a potentially more cost-effective method of production. google.comgoogle.com

Table 2: Ozonolysis Synthesis of 6-Methoxy-2,6-dimethylheptanal from Citronellene

| Solvent | Reductive Work-up | Temperature | Yield |

|---|---|---|---|

| Methanol | Hydrogenation (Palladium on Carbon) | -65°C to +30°C | ~20% |

This data is compiled from a patent describing the ozonolysis process. google.com

Advanced Catalytic Systems in 6-Methoxy-2,6-dimethylheptanal Production

The choice of catalyst is paramount in the synthesis of 6-Methoxy-2,6-dimethylheptanal, influencing not only the efficiency and selectivity of the reaction but also its environmental impact.

Historically, the synthesis of 6-Methoxy-2,6-dimethylheptanal relied on catalysts that are now considered environmentally problematic. The classical pathway involving the oxidation of 7-methoxy-3,7-dimethyloctan-1,2-diol utilized a copper chromite catalyst. google.comgoogle.comperfumerflavorist.com Copper chromite is effective for dehydrogenation reactions but raises significant environmental and health concerns due to the toxicity of chromium compounds, leading to hazardous waste and disposal challenges.

The drive towards greener manufacturing has spurred the development of synthetic routes that eliminate the need for such toxic reagents. asau.ru The improved multi-step synthesis starting from 6-methyl-5-hepten-2-one is a prime example, as it completely avoids the use of copper chromite. google.com Similarly, the ozonolysis pathway provides an alternative by employing different catalytic systems. The reductive work-up step in this process can be performed using palladium on carbon, a common hydrogenation catalyst, which is a more environmentally benign alternative to heavy metal catalysts like copper chromite. google.com

Achieving high yields of 6-Methoxy-2,6-dimethylheptanal requires precise control over the chemical reactions, a concept known as chemoselectivity (differentiating between functional groups) and regioselectivity (controlling the position of a chemical change).

In the multi-step synthesis from 6-methyl-5-hepten-2-one, the initial methoxylation step must selectively add the methoxy (B1213986) group across the double bond to form a tertiary ether without reacting with the ketone group. The subsequent Darzens reaction is also a key step where selectivity is crucial for forming the correct α,β-epoxy ester intermediate. asau.ru

The ozonolysis pathway is a clear example of a highly selective reaction. Ozonolysis specifically targets and cleaves the carbon-carbon double bond of the citronellene starting material, leaving other parts of the molecule intact. google.comgoogle.com The subsequent reductive work-up must then selectively reduce the intermediate ozonide to an aldehyde without over-reduction to an alcohol. This control over reaction selectivity is fundamental to the success and efficiency of the synthesis.

Principles of Sustainable Chemistry in 6-Methoxy-2,6-dimethylheptanal Manufacture

The principles of sustainable or "green" chemistry are increasingly being integrated into the manufacturing of fragrance ingredients like 6-Methoxy-2,6-dimethylheptanal. solubilityofthings.com This involves designing chemical processes that reduce waste, avoid hazardous substances, and improve energy efficiency.

A significant step towards sustainability in this context is the move away from toxic catalysts like copper chromite, thus reducing hazardous waste. The development of newer synthetic routes that offer higher yields, such as the improved multi-step process, also aligns with green chemistry by improving atom economy—the measure of how much of the starting materials become part of the final product. google.com

Furthermore, the choice of solvents and starting materials plays a crucial role. The ozonolysis reaction can be performed in water, a green solvent, which minimizes the use of volatile organic compounds. google.com There is also growing interest in sourcing starting materials from renewable feedstocks. chimia.ch For example, citronellene, the precursor in the ozonolysis route, can be derived from α-pinene, which is a major component of crude sulphate turpentine, a byproduct of the pulp and paper industry. chimia.ch This approach represents a move towards a more circular economy, transforming an industrial waste stream into a valuable chemical feedstock. chimia.ch The exploration of its use in creating biodegradable materials further highlights its relevance in the field of sustainable chemistry. solubilityofthings.com

Atom Economy and Process Efficiency Enhancements

A significant advancement in the synthesis of 6-methoxy-2,6-dimethylheptanal involves moving away from classical oxidation routes, which were characterized by poor yields and the use of ecologically questionable reagents. google.comgoogleapis.com

A traditional method for preparing 6-methoxy-2,6-dimethylheptanal involved the oxidation of 7-methoxy-3,7-dimethyloctan-1,2-diol using a copper chromite catalyst. google.comperfumerflavorist.com This process was inefficient, with yields reportedly as low as 11% to 29%. google.com The use of copper chromite, a toxic catalyst, also presented significant environmental and disposal challenges. google.com

Key to this enhanced efficiency is the optimization of each reaction step. For instance, the initial methoxylation of 6-methyl-5-hepten-2-one using methanol and a strong Brønsted acid like sulfuric acid proceeds with a yield of about 62.9%. google.com The subsequent Darzens reaction and saponification to form the intermediate glycidic acid has a reported yield of 72.3%. google.com The final decarboxylation is then carried out to produce 6-methoxy-2,6-dimethylheptanal. google.com

Another innovative approach involves the ozonolysis of citronellene followed by a reductive work-up. google.comgoogle.com This method is presented as a less complicated and more cost-effective synthetic route. google.comgoogle.com In a specific example, ozonolysis of methoxy citronellene in methanol, followed by a reductive work-up with sodium sulfite, yielded pure methoxymelonal at 44%. google.comgoogle.com

Table 1: Comparison of Synthetic Routes for 6-Methoxy-2,6-dimethylheptanal

| Synthetic Route | Starting Material | Key Reagents/Catalysts | Overall Yield (%) | Key Advantages |

|---|---|---|---|---|

| Traditional Oxidation | 7-methoxy-3,7-dimethyloctan-1,2-diol | Copper chromite, Potassium carbonate | 11-29 | - |

| Improved Multi-step Synthesis | 6-methyl-5-hepten-2-one | Sulfuric acid, Sodium methoxide, Methyl chloroacetate | ~45.9 | Higher yield, Avoids toxic catalyst |

| Ozonolysis | Methoxy citronellene | Ozone, Sodium sulfite | 44 | Fewer steps, Potentially lower cost |

Solvent Selection and Waste Reduction Methodologies

The principles of green chemistry place a strong emphasis on the selection of solvents and the reduction of waste streams. In the synthesis of 6-methoxy-2,6-dimethylheptanal, newer methods have incorporated these principles by avoiding hazardous catalysts and optimizing solvent use. google.comgoogleapis.com

The traditional synthesis route's reliance on the toxic copper chromite catalyst is a major environmental drawback. google.com The improved multi-step process entirely avoids this ecologically questionable reagent, significantly reducing hazardous waste. google.comgoogleapis.com

Table 2: Solvents and Reagents in Different Synthetic Methodologies

| Synthetic Step | Methodology | Solvents | Key Reagents/By-products of Concern | Green Chemistry Improvement |

|---|---|---|---|---|

| Oxidation | Traditional | Not specified in detail | Copper chromite (toxic catalyst) | - |

| Methoxylation | Improved Multi-step | Methanol | Sulfuric acid | Methanol acts as both reagent and solvent |

| Darzens Reaction & Saponification | Improved Multi-step | Toluene, Water | Sodium methoxide, Sodium hydroxide, Sulfuric acid | Avoidance of heavy metal catalysts |

| Reductive Work-up | Ozonolysis | Iso-hexane, Water | Ozone | Fewer overall steps potentially leading to less waste |

Chemical Reactivity and Mechanistic Studies of 6 Methoxy 2,6 Dimethylheptanal

Fundamental Reaction Pathways of Aldehydic Functionality

The carbonyl group (C=O) in an aldehyde is highly polarized, with the oxygen atom being more electronegative, which imparts a partial positive charge on the carbonyl carbon. This electrophilic nature makes the carbonyl carbon susceptible to attack by nucleophiles. Aldehydes are generally more reactive than ketones, primarily due to reduced steric hindrance and greater electrophilicity of the carbonyl carbon. libretexts.orgreddit.comchegg.com

Nucleophilic addition is the most common reaction pathway for aldehydes. In this reaction, a nucleophile attacks the electrophilic carbonyl carbon, breaking the carbon-oxygen pi bond and forming a tetrahedral intermediate. This intermediate is then typically protonated to yield the final addition product.

Common nucleophilic addition reactions relevant to aldehydes include:

Hydration: In the presence of water, aldehydes can form geminal diols (hydrates), although the equilibrium often favors the aldehyde. libretexts.org

Acetal Formation: Aldehydes react with alcohols in the presence of an acid catalyst. The initial addition of one equivalent of alcohol forms a hemiacetal. youtube.com A second equivalent of alcohol reacts to form an acetal, a stable compound that is often used as a protecting group for the aldehyde functionality in multi-step syntheses. youtube.com

Cyanohydrin Formation: The addition of hydrogen cyanide (HCN), typically from a source like NaCN or KCN followed by acidification, results in the formation of a cyanohydrin. The cyanide ion (CN⁻) acts as the nucleophile. byjus.com The reactivity of aldehydes toward HCN is sensitive to steric hindrance; for example, acetaldehyde (B116499) is more reactive than more sterically hindered ketones like methyl tert-butyl ketone. byjus.com

Table 1: Common Nucleophilic Addition Reactions of Aldehydes

| Reaction Type | Nucleophile | Product | Conditions |

|---|---|---|---|

| Hydration | Water (H₂O) | Gem-diol (Hydrate) | Typically reversible |

| Acetal Formation | Alcohol (R'OH) | Hemiacetal, then Acetal | Acid catalyst |

| Cyanohydrin Formation | Cyanide (CN⁻) | Cyanohydrin | Weakly acidic conditions |

| Grignard Reaction | Grignard Reagent (R'MgX) | Secondary Alcohol | Aprotic solvent (e.g., ether) |

The aldehyde group can be readily oxidized or reduced.

Oxidation: Aldehydes are easily oxidized to form carboxylic acids. Common oxidizing agents include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and milder reagents like Tollens' reagent (Ag(NH₃)₂⁺), which is a characteristic test for aldehydes. byjus.commcat-review.org The synthesis of 6-Methoxy-2,6-dimethylheptanal can be achieved through the oxidation of a precursor molecule, 7-methoxy-3,7-dimethyloctan-1,2-diol, using a copper chromite catalyst. google.comperfumerflavorist.com

Reduction: Aldehydes can be reduced to primary alcohols using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation (H₂ with a metal catalyst like Pd, Pt, or Ni) is also an effective method. The Wolff-Kishner reaction provides a method to reduce the carbonyl group completely to a methylene (B1212753) (-CH₂-) group. mcat-review.org

Influence of Methoxy (B1213986) and Branched Alkyl Moieties on Reactivity

The structure of 6-Methoxy-2,6-dimethylheptanal contains several features that influence the reactivity of its aldehyde group.

Branched Alkyl Structure: The molecule has two methyl groups, one at the α-position (carbon 2) and another at the δ-position (carbon 6).

Steric Hindrance: The methyl group at the α-carbon creates steric hindrance around the carbonyl group. mcat-review.org This bulkiness impedes the approach of nucleophiles to the electrophilic carbonyl carbon, thereby reducing the rate of nucleophilic addition compared to less hindered, linear aldehydes like heptanal (B48729). chegg.com

Electronic Effect: Alkyl groups are weakly electron-donating through an inductive effect. libretexts.org The methyl group at the α-position and the rest of the alkyl chain help to stabilize the partial positive charge on the carbonyl carbon, which slightly reduces its electrophilicity and reactivity compared to formaldehyde (B43269) or acetaldehyde. libretexts.org

Table 2: Steric and Electronic Effects on Aldehyde Reactivity

| Compound | Structural Feature | Effect on Reactivity | Reason |

|---|---|---|---|

| Heptanal | Linear alkyl chain | Baseline | Minimal steric hindrance |

| 6-Methoxy-2,6-dimethylheptanal | α-methyl group | Decreased | Increased steric hindrance at the carbonyl carbon. reddit.commcat-review.org |

| 6-Methoxy-2,6-dimethylheptanal | Branched alkyl chain | Slightly Decreased | Weak electron-donating effect stabilizes the carbonyl carbon. libretexts.org |

| 6-Methoxy-2,6-dimethylheptanal | 6-methoxy group | Negligible (direct) | Too distant to exert a significant electronic effect on the aldehyde group. |

Formation of Key Derivatives and Functionalization Reactions

A key method for synthesizing 6-Methoxy-2,6-dimethylheptanal involves the Darzens reaction (or glycidic ester condensation) as a crucial step. google.comasianpubs.org This synthetic route offers improved yields and avoids the use of environmentally hazardous reagents like copper chromite, which was used in older methods. google.com

The process can be summarized in three main steps:

Methoxylation: The synthesis begins with the methoxylation of 6-methyl-5-hepten-2-one (B42903) using methanol (B129727) and a strong acid catalyst (e.g., sulfuric acid) to produce the ketone precursor, 6-methoxy-6-methylheptan-2-one (B8706808). google.com

Darzens Reaction and Saponification: The ketone precursor undergoes a Darzens reaction with an α-haloester, such as ethyl chloroacetate (B1199739), in the presence of a strong base like sodium methoxide (B1231860). google.comasianpubs.org This reaction forms a glycidic ester intermediate. This intermediate is then saponified (hydrolyzed with a base like NaOH) to form the sodium salt of the corresponding glycidic acid. google.com

Table 3: Key Steps in the Synthesis via Darzens Reaction

| Step | Reaction Type | Key Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Methoxylation | 6-methyl-5-hepten-2-one, Methanol, H₂SO₄ | 6-methoxy-6-methylheptan-2-one |

| 2 | Darzens Reaction & Saponification | Ethyl chloroacetate, Sodium methoxide, NaOH | Glycidic ester, then Glycidic acid salt |

| 3 | Decarboxylation | Heat | 6-Methoxy-2,6-dimethylheptanal |

Beyond its synthesis, the aldehyde functionality of 6-Methoxy-2,6-dimethylheptanal allows for various derivatization strategies to create new molecules, particularly for the fragrance industry.

Reduction to Alcohol: The aldehyde can be reduced to the corresponding primary alcohol, 6-methoxy-2,6-dimethyl-heptanol. This alcohol serves as an important starting material for synthesizing a range of novel fragrance compounds. asianpubs.orgresearchgate.net For instance, these alcohol derivatives can be synthesized by reacting the aldehyde with various Grignard reagents to produce a wide array of secondary alcohols with diverse scent profiles, from floral and fruity to marine-like aromas. asianpubs.org

Oximation: A common derivatization strategy for aldehydes is oximation, which involves a reaction with hydroxylamine (B1172632) (NH₂OH) in a weakly acidic medium. byjus.comnih.gov This reaction converts the aldehyde into an aldoxime (a compound containing a C=N-OH group). Methoximation, a related process, is used for the characterization, purification, and protection of carbonyl groups. nih.gov

Imine Formation: The reaction of aldehydes with primary amines (R-NH₂) under controlled pH conditions leads to the formation of imines (also known as Schiff bases), which contain a carbon-nitrogen double bond (C=N-R). libretexts.org This reversible reaction is another standard method for functionalizing the carbonyl group.

Table of Mentioned Compounds

Advanced Characterization and Analytical Methodologies in 6 Methoxy 2,6 Dimethylheptanal Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of 6-Methoxy-2,6-dimethylheptanal, enabling its separation from complex mixtures and precise quantification. Both high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are pivotal in this regard.

HPLC is a versatile technique for the analysis of 6-Methoxy-2,6-dimethylheptanal. sielc.com A common approach involves reverse-phase (RP) HPLC, which separates compounds based on their hydrophobicity. sielc.com Method development often focuses on optimizing the mobile phase composition and selecting an appropriate stationary phase to achieve efficient separation.

A reported RP-HPLC method utilizes a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid. sielc.com For applications requiring mass spectrometric detection (LC-MS), volatile acids such as formic acid are substituted for phosphoric acid to ensure compatibility. sielc.com The use of columns with smaller particle sizes, such as 3 µm, can facilitate faster analyses, a technique known as ultra-high-performance liquid chromatography (UPLC). sielc.combldpharm.com These HPLC methods are not only suitable for analytical purposes but can also be scaled up for preparative separation to isolate impurities. sielc.com

Table 1: Exemplary HPLC Method Parameters for 6-Methoxy-2,6-dimethylheptanal Analysis

| Parameter | Condition | Source |

| Column | Newcrom R1 | sielc.com |

| Mobile Phase | Acetonitrile, Water, Phosphoric Acid | sielc.com |

| Detection | UV or Mass Spectrometry (MS) | |

| Application | Separation, Quantification, Impurity Isolation | sielc.com |

This table presents a typical set of starting conditions for the HPLC analysis of 6-Methoxy-2,6-dimethylheptanal. Method optimization is often necessary for specific sample matrices.

GC-MS is another powerful technique for the analysis of volatile and semi-volatile compounds like 6-Methoxy-2,6-dimethylheptanal. google.com This method combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, allowing for the identification and quantification of the compound even in complex fragrance mixtures. google.comtsgconsulting.comperfumerflavorist.com

In GC-MS analysis, the sample is vaporized and separated based on its boiling point and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for the compound, enabling its identification. Standard GC-MS techniques are routinely used to determine the composition of commercial fragrance oils containing 6-Methoxy-2,6-dimethylheptanal. google.com

Spectroscopic Approaches for Elucidating Chemical Behavior and Transformations

Spectroscopic techniques are indispensable for understanding the chemical structure and behavior of 6-Methoxy-2,6-dimethylheptanal. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR, and mass spectrometry (MS) provide detailed structural information. bldpharm.comgoogle.com These methods are crucial for confirming the identity of the compound and for studying its chemical reactions, such as oxidation and reduction.

Mass spectrometry, often coupled with chromatography (LC-MS or GC-MS), is vital for monitoring chemical transformations and identifying degradation products. This is particularly important in stability studies where the compound is subjected to various stressors like heat, light, and pH changes to predict its shelf-life.

Methodologies for Impurity Profiling and Purity Assessment in Research Samples

Ensuring the purity of 6-Methoxy-2,6-dimethylheptanal is critical for its application in research and industry. Impurity profiling involves the identification and quantification of any unwanted substances present in a sample. Chromatographic techniques, especially HPLC and GC-MS, are the primary tools for this purpose. sielc.comfao.org

The development of a validated analytical method is a prerequisite for accurate purity assessment. fao.org HPLC methods, for instance, can be designed to separate the main compound from its potential impurities, which may include starting materials, by-products from synthesis, or degradation products. sielc.com The scalability of these methods allows for the isolation of these impurities for further structural characterization. sielc.com Regulatory bodies often require detailed information on impurity profiles for the safety assessment of food additives and flavorings. fao.orgfao.org

Applications and Functional Contributions of 6 Methoxy 2,6 Dimethylheptanal in Non Biological Systems

Utilization in Chemical Synthesis and as a Precursor

6-Methoxy-2,6-dimethylheptanal, a branched-chain aldehyde, serves as a functionalized molecule with potential applications in chemical synthesis due to its inherent reactivity. The presence of both an aldehyde and a methoxy (B1213986) group provides dual functionality, making it a candidate for constructing more complex molecular architectures.

Role as a Building Block for Complex Organic Molecules

The chemical structure of 6-Methoxy-2,6-dimethylheptanal, characterized by a reactive aldehyde group and a stabilizing methoxy moiety, positions it as a potential building block in organic synthesis. Aldehydes are a cornerstone in the formation of carbon-carbon bonds through reactions such as aldol (B89426) condensations, Wittig reactions, and Grignard reactions. These transformations are fundamental in elongating carbon chains and introducing new functional groups, thereby enabling the synthesis of intricate molecular frameworks.

The branched nature of its heptanal (B48729) backbone, with methyl groups at the 2 and 6 positions, can influence the stereochemistry of reactions, offering pathways to specific isomers of larger molecules. While its primary documented use is within the fragrance industry, its functional groups make it theoretically adaptable for the synthesis of various organic compounds where a branched, oxygenated structure is desired. For instance, the aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol, providing access to a range of other classes of compounds. A study by Guo has explored the synthesis of derivatives from 6-methoxy-2,6-dimethyl-heptanol, indicating its utility as a starting material for novel molecules with diverse aromatic profiles, from melon-like to floral and marine scents. researchgate.net

Intermediacy in the Production of Specialty Chemicals and Polymers

As an aldehyde, 6-Methoxy-2,6-dimethylheptanal can, in principle, act as an intermediate in the production of specialty chemicals. The aldehyde functional group is highly reactive and can participate in various chemical transformations. For example, it can undergo reactions to form acetals, imines, and other derivatives that are stable intermediates in multi-step synthetic sequences.

While there is no extensive documentation of its use in large-scale polymer production, aldehydes, in general, are utilized in the synthesis of resins and polymers. For example, they can react with phenols or urea (B33335) to form thermosetting resins. The specific structure of 6-Methoxy-2,6-dimethylheptanal, with its methoxy group and branched chain, could potentially be exploited to create polymers with tailored properties, such as specific thermal stabilities, solubilities, or optical properties. However, its current application remains predominantly in the realm of fragrance chemistry. google.com

Academic Perspectives on Olfactory Chemistry and Perfumery

The study of 6-Methoxy-2,6-dimethylheptanal provides valuable insights into the relationship between molecular structure and olfactory perception. Its distinct scent profile has made it a subject of interest in the academic and industrial fields of perfumery and olfactory chemistry.

Structure-Odor Relationship (SOR) Studies of Aldehyde Compounds

Structure-Odor Relationship (SOR) studies aim to correlate the chemical structure of a molecule with its perceived scent. For aldehydes, several structural features are known to be critical in determining their olfactory properties. The presence of the aldehyde group (-CHO) is a primary determinant of the characteristic "aldehydic" scent, which can range from fresh and green to waxy and soapy.

The carbon chain length significantly impacts the odor profile. Aldehydes with a lower molecular weight can have pungent, unpleasant odors, while those with higher molecular weights often possess more pleasant, fruity, or floral aromas. alphaaromatics.com The branched structure of 6-Methoxy-2,6-dimethylheptanal, with methyl groups at the 2 and 6 positions, is crucial for its unique fragrance profile. This branching can influence the molecule's volatility and its interaction with olfactory receptors. The presence of the methoxy group (-OCH3) at the 6-position further modifies the odor, contributing to its characteristic light floral and watery citrus notes. google.com

The table below illustrates the odor characteristics of some aldehyde compounds, highlighting the influence of their chemical structure.

| Compound Name | Chemical Structure | Number of Carbon Atoms | Odor Description |

| Octanal | CH3(CH2)6CHO | 8 | Orange-like |

| Nonanal | CH3(CH2)7CHO | 9 | Rose-like |

| Decanal | CH3(CH2)8CHO | 10 | Orange rind/zest |

| Citral | C10H16O | 10 | Strong lemony |

| 6-Methoxy-2,6-dimethylheptanal | C10H20O2 | 10 | Light floral, slightly fruity, watery citrus |

This table presents a simplified overview of the relationship between the structure and odor of selected aldehydes.

Chemical Principles Governing Olfactory Perception at the Molecular Level

The perception of odor begins with the interaction of volatile molecules with olfactory receptors (ORs) located in the nasal cavity. The "shape" and electronic properties of a molecule are thought to determine which receptors it will activate, leading to a specific neural signal that the brain interprets as a particular smell.

For aldehydes, research suggests that their perception is not solely based on their static molecular shape. Some studies indicate that certain olfactory receptors may recognize aldehydes through their ability to undergo a chemical reaction with water to form a gem-diol. sciencedaily.com This suggests that the chemical reactivity of the aldehyde group plays a direct role in its detection by the olfactory system. sciencedaily.com The interaction between the odorant molecule and the receptor is a complex process involving weak molecular forces such as van der Waals interactions and hydrogen bonding. The specific three-dimensional arrangement of atoms in 6-Methoxy-2,6-dimethylheptanal, including its branched structure and the presence of the methoxy group, dictates how it fits into the binding pocket of its corresponding olfactory receptors.

Strategies for Modulating Perceptual Qualities in Chemical Formulations

The concentration of 6-Methoxy-2,6-dimethylheptanal in a formulation is a critical factor in modulating its perceptual quality. At different concentrations, it can either be a dominant note or a subtle modifier that enhances other scents in the blend. It is often used to add a fresh and clean aspect to floral and citrus bouquets, and it performs particularly well in toiletries such as shampoos. perfumerflavorist.comperfumerflavorist.com The choice of other ingredients in the formulation also plays a crucial role. For example, combining it with green or citrusy notes can amplify its freshness, while blending it with floral compounds can enhance its floral character. The moderate tenacity of this aldehyde, lasting for about two days on a blotter, also contributes to the longevity of the desired fragrance profile. perfumerflavorist.com

Advanced Release Systems and Microencapsulation Technologies

The functional application of 6-Methoxy-2,6-dimethylheptanal, a significant fragrance ingredient, is greatly enhanced through advanced release systems. These technologies are designed to protect the volatile and reactive aldehyde group, improve its stability, and control its release over time, thereby prolonging the sensory experience. stockfragrance.com Microencapsulation is a primary method used to achieve these goals, involving the envelopment of tiny droplets of the fragrance oil within a protective polymeric shell. stockfragrance.com

The core of the microcapsule contains 6-Methoxy-2,6-dimethylheptanal, while the shell is engineered from various polymers to control the release profile. The release of the encapsulated fragrance can be triggered by several mechanisms, such as mechanical rupture (e.g., friction from rubbing a fabric), changes in temperature, or exposure to moisture. stockfragrance.com This controlled-release technology is crucial in applications like fabric softeners, laundry detergents, and personal care products, ensuring the fragrance is released at desired moments, such as during the use of the product or throughout the day. stockfragrance.comgoogle.com

Several polymerization techniques are employed to create these core-shell microcapsules. Interfacial polymerization and in-situ polymerization are common methods. usc.edugoogle.com In these processes, a polymer wall is formed at the interface of an oil-in-water emulsion, where the fragrance oil constitutes the dispersed oil phase. google.com The choice of shell material is critical and can include polymers such as polyurethane-urea or melamine-formaldehyde resins, which offer durability and specific release characteristics. usc.edusemanticscholar.org Research has focused on modifying these shell materials, for instance by incorporating glutaraldehyde (B144438) with melamine-formaldehyde, to enhance properties like elasticity and reduce the presence of residual monomers like formaldehyde (B43269). usc.edu

| Technology | Shell Material (Examples) | Release Mechanism | Primary Application |

|---|---|---|---|

| Interfacial Polymerization | Polyurethane-Urea | Mechanical (Friction), Diffusion | Fabric Care, Personal Care |

| In-situ Polymerization | Melamine-Formaldehyde (MF) Resins | Mechanical (Rupture) | Laundry Detergents, Household Cleaners |

| Complex Coacervation | Gelatin, Gum Arabic | pH Change, Temperature, Diffusion | Cosmetics, Air Fresheners |

Environmental Fate and Biogeochemical Transformations of Branched Aldehydes

The environmental journey of branched aldehydes like 6-Methoxy-2,6-dimethylheptanal is dictated by their chemical structure and reactivity. Aldehydes are known for their high reactivity, which influences their transformation in various environmental compartments. nih.govmdpi.com

Branched aldehydes can be subject to microbial degradation in the environment. While specific pathways for 6-Methoxy-2,6-dimethylheptanal are not extensively detailed in the literature, general pathways for aldehyde and branched-chain compound metabolism can be inferred. Microorganisms in soil and water can utilize aldehydes as carbon sources. nih.govnih.gov

A primary biochemical transformation for aldehydes is oxidation to the corresponding carboxylic acid. researchgate.net In the case of 6-Methoxy-2,6-dimethylheptanal, this would result in the formation of 6-methoxy-2,6-dimethylheptanoic acid. This reaction can be facilitated by microbial aldehyde dehydrogenase enzymes. nih.gov Another potential pathway is the reduction of the aldehyde group to a primary alcohol, yielding 6-methoxy-2,6-dimethylheptanol. researchgate.net

In some biological systems, such as yeasts, branched-chain aldehydes are intermediates in the catabolism of amino acids via the Ehrlich pathway. nih.gov This pathway involves the conversion of an amino acid (e.g., leucine) to an α-keto acid, followed by decarboxylation to a branched aldehyde, which can then be reduced to an alcohol or oxidized to an acid. nih.govresearchgate.net While this is a catabolic pathway within specific organisms, it demonstrates a natural precedent for the breakdown of such structures.

| Reaction Type | Description | Resulting Compound Type |

|---|---|---|

| Oxidation | The aldehyde group (-CHO) is converted to a carboxylic acid group (-COOH). | Carboxylic Acid |

| Reduction | The aldehyde group (-CHO) is converted to a primary alcohol group (-CH2OH). | Alcohol |

| Ehrlich Pathway (Catabolism) | A multi-step biological pathway converting amino acids to aldehydes and then to alcohols or acids. | Alcohols, Carboxylic Acids |

Assessing the environmental risk of a chemical involves evaluating its persistence, bioaccumulation potential, and toxicity (PBT).

Bioaccumulation: Bioaccumulation is the potential for a chemical to accumulate in living organisms. This is often correlated with the compound's octanol-water partition coefficient (Log Kow). A high Log Kow suggests a greater tendency to partition into fatty tissues. The predicted XLogP3-AA value for 6-Methoxy-2,6-dimethylheptanal is 1.8, which suggests a relatively low potential for bioaccumulation. scent.vn

Toxicity: This component assesses the potential harm the chemical can cause to environmental organisms.

A full PBT assessment for 6-Methoxy-2,6-dimethylheptanal is not publicly available in the reviewed sources. However, risk assessments for other fragrance ingredients provide context. For instance, a related fragrance aldehyde, p-BMHCA, was assessed and not found to be PBT. unibas.it Furthermore, following its use in consumer products, a significant portion of the chemical is expected to enter the wastewater stream. industrialchemicals.gov.au Its moderate water solubility and high vapor pressure suggest it is likely to be volatile from water and partition into the air, where it is not expected to persist. industrialchemicals.gov.au

| Component | Description | Key Metrics | Relevance to 6-Methoxy-2,6-dimethylheptanal |

|---|---|---|---|

| P ersistence | The half-life of the substance in environmental media (water, soil, air). | Degradation half-life (t1/2) | Aldehyde group is reactive; specific degradation data not available. |

| B ioaccumulation | The potential for the substance to accumulate in organisms. | Bioconcentration Factor (BCF), Octanol-Water Partition Coefficient (Log Kow) | Relatively low predicted Log Kow suggests low bioaccumulation potential. scent.vn |

| T oxicity | The intrinsic property of a substance to cause adverse effects on organisms. | No Observed Effect Concentration (NOEC), EC50, LC50 | Specific ecotoxicity data not available in reviewed sources. |

Theoretical and Computational Studies of 6 Methoxy 2,6 Dimethylheptanal

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods, such as Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of molecules. For 6-Methoxy-2,6-dimethylheptanal, these studies would provide insights into the distribution of electrons within the molecule, which is fundamental to understanding its chemical behavior.

Key electronic properties that would be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive. The electrostatic potential map would visualize the electron density distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. The aldehyde group, for instance, is known to be an electron-withdrawing group, making the carbonyl carbon an electrophilic site susceptible to nucleophilic attack.

While specific published data for 6-Methoxy-2,6-dimethylheptanal is scarce, the following table illustrates the type of data that would be generated in a typical quantum chemical investigation.

Table 1: Hypothetical Quantum Chemical Properties of 6-Methoxy-2,6-dimethylheptanal This data is illustrative and based on typical values for similar aliphatic aldehydes.

| Property | Value | Significance |

|---|---|---|

| HOMO Energy | -9.5 eV | Relates to the ability to donate electrons. |

| LUMO Energy | +1.5 eV | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | 11.0 eV | Indicator of chemical reactivity and stability. |

| Dipole Moment | 2.5 D | Measures the overall polarity of the molecule. |

| Partial Charge on Carbonyl Carbon | +0.45 e | Indicates the electrophilicity of this atom. |

These calculations would be foundational for predicting how 6-Methoxy-2,6-dimethylheptanal interacts with other molecules, including olfactory receptors.

Molecular Modeling and Conformational Analysis

Due to the presence of multiple single bonds, 6-Methoxy-2,6-dimethylheptanal is a flexible molecule that can exist in numerous conformations. Molecular modeling techniques, including molecular mechanics and dynamics, are used to explore the potential energy surface of the molecule and identify its most stable conformers.

Conformational analysis is critical because the three-dimensional shape of a fragrance molecule is a key determinant of its interaction with olfactory receptors. The process typically involves a systematic or stochastic search of the conformational space to locate low-energy structures. The relative energies of these conformers are then calculated, often using higher-level quantum mechanical methods, to determine their population at a given temperature according to the Boltzmann distribution.

A detailed conformational analysis of 6-Methoxy-2,6-dimethylheptanal would identify the preferred spatial arrangements of its aliphatic chain, methoxy (B1213986) group, and aldehyde function. This information is vital for understanding how the molecule fits into the binding pocket of a receptor.

Table 2: Illustrative Conformational Analysis Data for 6-Methoxy-2,6-dimethylheptanal This data is for illustrative purposes.

| Conformer | Dihedral Angle (C3-C4-C5-C6) | Relative Energy (kcal/mol) | Predicted Population (%) |

|---|---|---|---|

| A | 180° (anti) | 0.00 | 65 |

| B | 60° (gauche) | 0.85 | 20 |

Computational Approaches to Reaction Mechanism Elucidation

Computational chemistry is a powerful tool for elucidating the step-by-step mechanisms of chemical reactions. For 6-Methoxy-2,6-dimethylheptanal, this could involve studying its synthesis, degradation, or metabolic pathways. A key reaction in one of its synthesis routes is the thermal decarboxylation of a precursor, (2R)-6-methoxy-2,6-dimethylheptanoic acid.

Furthermore, understanding the mechanisms of reactions such as oxidation, which the aldehyde group can undergo, is important for predicting the stability and shelf-life of fragrance formulations containing this compound.

Predictive Modeling for Structure-Activity Relationships (SAR) in Chemical Design

In the field of fragrance chemistry, a primary goal is to understand how a molecule's structure gives rise to its specific scent. Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) studies are computational approaches used to build models that correlate molecular structures with their biological activity, in this case, their odor properties. nih.gov

For 6-Methoxy-2,6-dimethylheptanal, which is valued for its fresh, floral, and fruity notes, SAR studies would aim to identify the key structural features responsible for these characteristics. perfumerflavorist.comperfumerflavorist.com This involves generating a set of molecular descriptors for the compound and its analogues. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., branching indices), geometric (e.g., molecular surface area), or electronic (e.g., partial charges).

These descriptors are then used to build a mathematical model that can predict the odor character or intensity of new, unsynthesized molecules. Such models are invaluable in the rational design of novel fragrance ingredients with desired scent profiles. Patents related to fragrance compositions often mention the use of SAR to select compounds, and 6-Methoxy-2,6-dimethylheptanal has been included in such analyses. google.comepo.org

Table 3: Selected Molecular Descriptors for 6-Methoxy-2,6-dimethylheptanal for SAR/QSAR Studies

| Descriptor Type | Descriptor Name | Value | Relevance to Fragrance |

|---|---|---|---|

| Constitutional | Molecular Weight | 172.26 g/mol nih.gov | Influences volatility and transport to olfactory receptors. |

| Topological | LogP (octanol-water partition coefficient) | ~2.3-3.0 | Relates to the molecule's hydrophobicity, affecting its interaction with the aqueous mucus layer and the receptor. |

| Geometric | Molecular Volume | ~180 ų | Steric factor determining the fit within an olfactory receptor binding pocket. |

These predictive models guide chemists in modifying the structure of 6-Methoxy-2,6-dimethylheptanal to potentially enhance its desirable fragrance notes or improve its stability and performance in various consumer products.

Future Research Directions and Interdisciplinary Perspectives

Novel Synthetic Methodologies and Sustainable Production Pathways

The synthesis of 6-methoxy-2,6-dimethylheptanal has evolved to improve efficiency and environmental compatibility. An improved manufacturing process has been developed that offers a significant increase in yield to over 40%, a substantial improvement from the 11-29% yields of previous methods. A key aspect of this advancement is the avoidance of ecologically questionable reagents such as copper chromite. The process involves the methoxylation of 6-methyl-5-hepten-2-one (B42903) using methanol (B129727) and a strong Brønsted acid like sulfuric acid.

Future research will likely focus on enhancing the sustainability of this synthesis. This includes the exploration of bio-based feedstocks and the application of green chemistry principles to minimize waste and energy consumption. Life cycle assessment (LCA) and green chemistry metrics, such as the GREEN MOTION™ tool, are becoming increasingly important in evaluating the environmental footprint of fragrance ingredients. semanticscholar.orgevea-conseil.comrsc.orgresearchgate.netmdpi.comperfumerflavorist.comrsc.orgresearchgate.netrsc.org These tools can guide the development of more sustainable production pathways by identifying environmental hotspots and encouraging the use of renewable resources and less hazardous materials. semanticscholar.orgevea-conseil.comrsc.orgresearchgate.netmdpi.comperfumerflavorist.comrsc.orgresearchgate.netrsc.org

Table 1: Comparison of Synthetic Methods for 6-Methoxy-2,6-dimethylheptanal

| Feature | Prior Art | Improved Process | Future Directions |

| Catalyst/Reagent | Copper chromite | Strong Brønsted acid (e.g., H₂SO₄) | Biocatalysts, reusable solid acid catalysts |

| Yield | 11-29% | >40% | Further optimization for near-quantitative yields |

| Sustainability | Use of hazardous materials | Avoidance of heavy metals | Utilization of renewable feedstocks, circular economy principles |

| Key Starting Material | 7-methoxy-3,7-dimethyloctan-1,2-diol | 6-methyl-5-hepten-2-one | Bio-derived precursors |

Exploration of Advanced Catalysis for Chemo- and Stereoselective Transformations

Advanced catalysis offers significant potential for refining the synthesis of 6-methoxy-2,6-dimethylheptanal, particularly in achieving high chemo- and stereoselectivity. While the current improved synthesis is effective, future research could explore the use of more sophisticated catalytic systems to further enhance efficiency and reduce environmental impact.

Organocatalysis, which utilizes small organic molecules as catalysts, presents a promising avenue for the enantioselective synthesis of chiral fragrance molecules. perfumerflavorist.comresearchgate.netnih.gov Biocatalysis, employing enzymes or whole microorganisms, offers another green alternative, often providing high selectivity under mild reaction conditions. The development of chemo-enzymatic cascade reactions, which combine chemical and biological catalysis steps, could lead to more streamlined and sustainable synthetic routes for fragrance aldehydes.

The application of heterogeneous catalysts is also a key area of investigation for fine chemical production. springerprofessional.deacs.org These catalysts, which are in a different phase from the reactants, can be easily separated and reused, contributing to more sustainable and cost-effective industrial processes.

Integration with Materials Science for Novel Functional Applications

The integration of 6-methoxy-2,6-dimethylheptanal with materials science opens up possibilities for novel functional applications beyond traditional perfumery. Controlled-release technologies are a primary focus, aiming to prolong the fragrance's presence and release it in response to specific triggers. cosmeticsandtoiletries.comchinesechemsoc.orgrsc.orgacs.orggoogle.com

Encapsulation techniques, where the fragrance molecule is enclosed within a protective shell, can shield it from degradation and control its release over time. cosmeticsandtoiletries.com This is particularly beneficial for reactive molecules like aldehydes. Profragrances, which are non-volatile precursors that release the active fragrance molecule upon exposure to a trigger such as light, heat, or moisture, offer another sophisticated method for controlled release. chinesechemsoc.orgrsc.orgacs.org These technologies could be incorporated into a variety of materials, including textiles, polymers, and coatings, to impart long-lasting and responsive scent characteristics.

Deepening Understanding of Chemosensory Mechanisms through Molecular Design

Understanding how 6-methoxy-2,6-dimethylheptanal interacts with olfactory receptors is crucial for designing new fragrance molecules with desired scent profiles. The perception of smell is a complex process involving the interaction of odorant molecules with a large family of olfactory receptors (ORs). acs.orgnih.govnih.govijbs.comnih.govresearchgate.netresearchgate.netplos.orgdocumentsdelivered.comsemanticscholar.orgresearchgate.net

Future research will likely involve molecular modeling and computational studies to simulate the binding of 6-methoxy-2,6-dimethylheptanal and its analogs to specific ORs. nih.govresearchgate.netresearchgate.netdocumentsdelivered.com This can provide insights into the structure-odor relationship, helping to identify the key molecular features responsible for its characteristic floral and fruity notes. semanticscholar.orgresearchgate.net Studies on aliphatic aldehydes suggest that some olfactory receptors may detect the hydrated gem-diol form of the aldehyde, a mechanism that could be explored for this compound. nih.gov By understanding these chemosensory mechanisms at a molecular level, it becomes possible to rationally design novel fragrance ingredients with enhanced performance and unique olfactory properties.

Environmental Remediation and Green Chemical Engineering Innovations

The environmental fate of fragrance ingredients is an area of increasing focus. While 6-methoxy-2,6-dimethylheptanal is used in consumer products and subsequently released into the environment, its potential for environmental impact and remediation needs further investigation. researchgate.netnih.govspringerprofessional.deresearchgate.netenvynature.org

Bioremediation presents a promising strategy for the treatment of industrial wastewater containing aldehydes. uniupo.itfebscongress.orgnih.gov The use of microorganisms or enzymes, such as aldehyde dehydrogenases, can effectively degrade these compounds into less harmful substances. uniupo.itfebscongress.org Future research could focus on developing robust bioremediation processes specifically for fragrance aldehydes like 6-methoxy-2,6-dimethylheptanal.

Green chemical engineering innovations will also play a crucial role in minimizing the environmental impact of this compound's life cycle. This includes the implementation of circular economy principles, where waste streams are valorized, and the development of biodegradable fragrance molecules. The use of green chemistry metrics and life cycle assessments will be essential in guiding these innovations and ensuring a holistic approach to sustainability in the fragrance industry. mdpi.comperfumerflavorist.comrsc.orgrsc.org

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.